molecular formula C20H18N2OS B2991670 2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime CAS No. 478031-09-3

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

Cat. No. B2991670
CAS RN: 478031-09-3
M. Wt: 334.44
InChI Key: QJHKCCPXJXEOOS-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinaldehyde and has a sulfanyl group attached to the phenyl ring. The compound is also known as TBNH and has been synthesized using various methods.

Scientific Research Applications

Antioxidant Properties

Oximes, such as butane-2,3-dionethiosemicarbazone, demonstrate significant antioxidant activity, showcasing their potential in scavenging reactive species (RS) and interacting with metal ions, which could be relevant in developing treatments or protections against oxidative stress-related conditions (Puntel et al., 2009).

Catalysis and Oxidation Reactions

Complexes of Schiff base derived from salicylaldehyde and oximes have been encapsulated in nano-pores of zeolite-Y, catalyzing oxidation reactions with good yield, illustrating the potential of oxime derivatives in catalysis and organic synthesis (Maurya et al., 2007).

Unexpected Chemical Reactions

The hydrazination of certain nicotinate esters, closely related to the structure , led to unexpected C–S bond cleavage, revealing intricate reaction pathways that could be harnessed for synthesizing novel chemical entities (Nordin et al., 2016).

Intermediates in Pharmaceutical Synthesis

Oximes and related compounds serve as intermediates in synthesizing various pharmaceuticals, indicating the potential application of "2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime" in drug development processes. For instance, 3‐(1‐aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, were synthesized using strategies involving oxime functionalities (Schroeder et al., 1992).

Nanozymes and Catalytic Specificity

Bimetallic sulfide nanozymes with oxime functionalities demonstrate peroxidase-like activity and specificity, offering insights into designing materials with enzyme-like functions for biomedical applications (Lian et al., 2021).

properties

IUPAC Name

(E)-N-[(4-methylphenyl)methoxy]-1-(2-phenylsulfanylpyridin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-16-9-11-17(12-10-16)15-23-22-14-18-6-5-13-21-20(18)24-19-7-3-2-4-8-19/h2-14H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHKCCPXJXEOOS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CON=CC2=C(N=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CO/N=C/C2=C(N=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfanyl)nicotinaldehyde O-(4-methylbenzyl)oxime

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